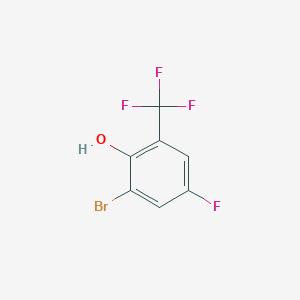

2-Bromo-4-fluoro-6-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXJVEXPMOPLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567655 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130046-84-3 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Trifluoromethyl Phenol and Its Precursors

Direct Synthetic Approaches to 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol

Direct approaches to the target compound involve the sequential introduction of the bromo, fluoro, and trifluoromethyl groups onto a phenol (B47542) ring. The order of these introductions is critical to achieving the desired 2,4,6-substitution pattern.

One of the most direct routes to this compound involves the electrophilic bromination of a pre-existing fluorinated trifluoromethylphenol. This approach leverages the directing effects of the hydroxyl, fluoro, and trifluoromethyl groups to achieve the desired regioselectivity.

A common precursor for this strategy is 4-fluoro-2-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating group and a meta-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. In 4-fluoro-2-(trifluoromethyl)phenol, the positions ortho to the hydroxyl group are the 3- and 5-positions, and the para position is occupied by the fluorine atom. The position ortho to the fluorine and meta to the trifluoromethyl group is the 5-position. The position ortho to the trifluoromethyl group and meta to the fluorine is the 3-position. The most activated position for electrophilic attack is the 6-position (ortho to the hydroxyl group).

The bromination of 4-fluoro-2-(trifluoromethyl)phenol can be achieved using various brominating agents. A typical procedure involves dissolving the phenol in a suitable solvent, such as dichloromethane, and treating it with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is often carried out at or below room temperature to control selectivity and minimize the formation of polybrominated byproducts.

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |

| 4-Fluoro-2-(trifluoromethyl)phenol | Bromine (Br₂) | Dichloromethane | Room Temperature | This compound | ~90% |

| 4-Fluoro-2-(trifluoromethyl)phenol | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | This compound | Moderate to High |

This table presents typical reaction conditions for the electrophilic bromination of 4-fluoro-2-(trifluoromethyl)phenol.

An alternative direct approach involves the regioselective fluorination of a brominated trifluoromethylphenol, such as 2-bromo-6-(trifluoromethyl)phenol. This strategy is more challenging due to the difficulty of controlling the regioselectivity of electrophilic fluorination on an already substituted aromatic ring.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for such transformations. The reaction is typically carried out in a polar aprotic solvent like acetonitrile. The directing effects of the existing substituents play a crucial role in determining the position of the incoming fluorine atom. In 2-bromo-6-(trifluoromethyl)phenol, the hydroxyl group directs ortho- and para-, while the bromo and trifluoromethyl groups are deactivating. The para-position to the hydroxyl group is the most likely site of fluorination.

The successful regioselective fluorination to obtain the desired this compound is highly dependent on the careful optimization of reaction conditions, including the choice of fluorinating agent, solvent, and temperature.

A third direct synthetic route involves the introduction of the trifluoromethyl group onto a pre-functionalized phenol, such as 2-bromo-4-fluorophenol (B1268413). This can be achieved through various trifluoromethylation methods. One common approach is the use of electrophilic trifluoromethylating reagents, often referred to as Togni's reagents.

This reaction typically involves the deprotonation of the phenol with a base to form the more nucleophilic phenoxide, which then attacks the electrophilic trifluoromethyl source. The regioselectivity of this reaction is governed by the electronic and steric effects of the existing bromo and fluoro substituents. The position ortho to the hydroxyl group is generally favored for C-H functionalization.

Challenges in this approach include controlling the O- versus C-trifluoromethylation and achieving the desired regioselectivity in the presence of multiple directing groups.

Convergent Synthesis from Pre-functionalized Aromatic Intermediates

A multi-step convergent synthesis can commence with the more readily available 4-fluoro-2-methylphenol. This precursor can be selectively brominated at the position ortho to the hydroxyl group to yield 2-bromo-4-fluoro-6-methylphenol. A patent describes a process for this transformation involving the diazotization of 2-methyl-4-fluoroaniline to 2-methyl-4-fluorophenol, followed by bromination.

The key challenge in this route is the subsequent conversion of the methyl group to a trifluoromethyl group. This transformation is typically harsh and can be difficult to achieve in the presence of other sensitive functional groups on the aromatic ring. Standard methods for this conversion, such as treatment with sulfur tetrafluoride (SF₄) or other fluorinating agents, may not be compatible with the phenolic hydroxyl group. Protection of the hydroxyl group may be necessary before the trifluoromethylation step.

Another convergent approach utilizes 2-bromo-4-fluorophenol as a key intermediate. This compound can be synthesized with good selectivity and serves as a versatile platform for further functionalization. The introduction of the trifluoromethyl group at the 6-position is the critical step in this pathway.

One potential method for this transformation is a directed ortho-metalation (DoM) strategy. The phenolic hydroxyl group can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryl anion can then be quenched with an electrophilic trifluoromethylating agent to install the CF₃ group.

Alternatively, direct C-H trifluoromethylation of 2-bromo-4-fluorophenol, as mentioned in section 2.1.3, represents a more atom-economical approach. The success of this reaction would depend on the ability to achieve high regioselectivity for the 6-position over other available C-H bonds on the aromatic ring. A patent describing the nitration of 2-bromo-4-fluorophenol at the 6-position suggests that this position is susceptible to electrophilic attack, which supports the feasibility of a regioselective trifluoromethylation.

| Precursor | Reagents | Product |

| 2-Bromo-4-fluorophenol | 1. Strong Base (e.g., n-BuLi) 2. Electrophilic CF₃ source | This compound |

| 2-Bromo-4-fluorophenol | Electrophilic Trifluoromethylating Agent (e.g., Togni's reagent) | This compound |

This table outlines potential strategies for the trifluoromethylation of 2-bromo-4-fluorophenol.

Multi-component Coupling Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from each reactant, represent an efficient strategy for assembling complex molecules. nih.gov While a specific one-pot MCR for the direct synthesis of this compound is not prominently documented, the principles of MCR design can be applied to construct its core structure or key precursors.

The power of MCRs lies in their ability to generate molecular diversity and complexity from simple starting materials in a convergent and atom-economical fashion. nih.govtaylorandfrancis.com For instance, reactions like the Ugi or Passerini reaction are well-established MCRs for creating diverse molecular scaffolds. taylorandfrancis.comresearchgate.net In the context of substituted phenols, a hypothetical MCR could involve the reaction of a fluorinated building block, a trifluoromethyl source, and a third component that facilitates the introduction of the bromine and hydroxyl functionalities. The development of novel MCRs often involves the use of versatile intermediates, such as ketenimines, or the application of catalysis to control the reaction pathway. researchgate.net The challenge in designing an MCR for a highly substituted arene is managing the regioselectivity, which is often dictated by the inherent electronic and steric properties of the reacting components.

Mechanistic Considerations in Synthetic Route Design

The design of a successful synthetic route to this compound is fundamentally dependent on understanding the reaction mechanisms involved. The electronic properties of the substituents on the phenol ring govern the pathways of subsequent functionalization steps.

Influence of Substituent Effects on Reaction Pathways

The reactivity and orientation of electrophilic aromatic substitution on the phenol ring are dictated by the combined electronic effects of the substituents already present. The hydroxyl (-OH), fluoro (-F), bromo (-Br), and trifluoromethyl (-CF3) groups each exert distinct inductive and resonance effects that influence the electron density of the aromatic ring and stabilize or destabilize reaction intermediates.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, which outweighs its -I (inductive) effect. vanderbilt.edu This activation facilitates electrophilic substitution on the aromatic ring. libretexts.org Conversely, the halogen atoms (F and Br) and the trifluoromethyl group are deactivating groups due to their strong -I effects. While halogens are also ortho, para-directors because of their +R effect, the trifluoromethyl group is a strong deactivator and a meta-director due to its powerful -I effect and lack of a significant resonance contribution. vanderbilt.edu

The interplay of these effects is crucial. In a precursor like 4-fluoro-2-(trifluoromethyl)phenol, the powerfully activating -OH group directs incoming electrophiles (like Br+) primarily to the positions ortho and para to it (C6 and C2). The C2 position is already substituted, leaving the C6 position as a likely site for bromination. The combined deactivating effects of the -F and -CF3 groups make the reaction less facile than with phenol itself, but the directing influence of the hydroxyl group remains dominant.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

| -F | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -CF₃ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |

Control of Regioselectivity and Stereochemistry in Halogenation and Trifluoromethylation

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the halogenation and trifluoromethylation steps. Stereochemistry is not a factor in the functionalization of the planar aromatic ring itself.

Halogenation: The introduction of bromine onto a substituted phenol ring is a classic electrophilic aromatic substitution. Phenols are highly activated substrates and often react with bromine without the need for a Lewis acid catalyst. vanderbilt.edu The regioselectivity is determined by the existing substituents. For a precursor such as 4-fluoro-2-(trifluoromethyl)phenol, the hydroxyl group strongly directs the incoming bromine electrophile to the C6 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. This directing effect leads to the desired 2,4,6-substitution pattern. The choice of brominating agent and reaction conditions can further refine selectivity. For instance, using N-Bromosuccinimide (NBS) can sometimes offer milder conditions compared to elemental bromine. The reactivity-selectivity principle suggests that bromination, being less exothermic than chlorination, is generally more selective, favoring substitution at the most electronically favorable position. youtube.com

Trifluoromethylation: Introducing a trifluoromethyl group onto an aromatic ring can be challenging and often requires specialized reagents and conditions. chemistryviews.org Methods can be broadly categorized:

Direct C-H Trifluoromethylation: This can be achieved using radical-based methods, often employing CF₃I and a radical initiator or photoredox catalysis. chemistryviews.org The regioselectivity of these reactions on a substituted phenol would be complex, influenced by both electronic and steric factors.

Trifluoromethylation of Pre-functionalized Rings: A more controlled approach involves the trifluoromethylation of an aryl halide or boronic acid precursor via transition-metal-catalyzed cross-coupling reactions.

O-Trifluoromethylation of Phenols: Another strategy involves the conversion of the phenolic hydroxyl group into a trifluoromethoxy (-OCF₃) group. This is often achieved in a two-step process, for example, by converting the phenol to a xanthate intermediate, which is then treated with a fluorinating agent. nih.gov While this functionalizes the oxygen atom, subsequent rearrangement or synthetic steps would be needed to install a C-CF₃ group.

Recent advances have focused on milder and more efficient methods, such as the visible-light-promoted multiple trifluoromethylation of phenols using CF₃I, which proceeds through a photoexcited phenoxide intermediate. chemistryviews.org

Development of Efficient Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

For the synthesis of halogenated and trifluoromethylated phenols, several catalytic systems are relevant:

Halogenation Catalysis: While often not strictly necessary for reactive substrates like phenols, catalysts can be employed to enhance regioselectivity or to achieve halogenation on more deactivated systems.

Trifluoromethylation Catalysis: This area has seen significant development. Many modern trifluoromethylation reactions rely on catalysts.

Silver-mediated reactions: Silver salts are known to promote the direct trifluoromethylation of phenols using reagents like the Ruppert-Prakash reagent (TMSCF₃). nih.gov

Ruthenium-based catalysts: Ruthenium π-complexes have been investigated for deoxygenative cross-coupling reactions of phenols, providing a pathway to introduce various functional groups. researchgate.net

Photoredox Catalysis: Visible-light-absorbing photocatalysts, often based on iridium or ruthenium complexes, or organic dyes, can mediate the generation of trifluoromethyl radicals from sources like CF₃I for direct C-H trifluoromethylation. chemistryviews.org

The development of these catalytic systems is driven by the need for functional group tolerance, high yields, and control over regioselectivity, which are all critical for the efficient synthesis of complex molecules like this compound.

| Reaction Type | Catalyst/Reagent System | Purpose |

| Trifluoromethylation | Ag(I) salts / TMSCF₃ | Direct O-Trifluoromethylation of phenols nih.gov |

| Trifluoromethylation | Visible Light / CF₃I / Photocatalyst | Direct C-H trifluoromethylation of phenols chemistryviews.org |

| Deoxyfluorination | [Cp*Ru(Napht)]BF₄ | Conversion of phenols to fluoroarenes researchgate.net |

| Cross-Coupling | Palladium / Ligand | Suzuki or similar couplings to introduce precursors |

Reactivity and Chemical Transformations of 2 Bromo 4 Fluoro 6 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol ring is complex due to the presence of both activating and deactivating groups. The hydroxyl group is a powerful activating group, while the halogens and the trifluoromethyl group are deactivating. libretexts.orglibretexts.org

Bromination and Nitration Patterns on the Aromatic Ring

Phenols are highly susceptible to electrophilic substitution, often reacting under milder conditions than benzene (B151609) itself and sometimes leading to polysubstitution. byjus.comucalgary.ca For this compound, the positions available for substitution are C3 and C5.

Bromination: Due to the highly activating nature of the hydroxyl group, bromination of phenols can often proceed without a Lewis acid catalyst. byjus.com For the title compound, the powerful ortho-, para-directing effect of the -OH group significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to it. Given that the existing substituents already occupy both ortho positions (C2 and C6) and the para position (C4), electrophilic attack is directed to the remaining open positions. The reaction is expected to favor substitution at the C5 position, which is ortho to the hydroxyl group.

Nitration: The nitration of phenols typically occurs with dilute nitric acid. byjus.com A relevant analogue, 2-bromo-4-fluorophenol (B1268413), undergoes nitration to yield 2-bromo-4-fluoro-6-nitrophenol. google.com In this reaction, the nitro group is directed to the open ortho position relative to the strongly activating hydroxyl group. google.com Applying this precedent to this compound, nitration is predicted to occur at the C5 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ in a non-polar solvent | 2,5-Dibromo-4-fluoro-6-(trifluoromethyl)phenol |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-fluoro-5-nitro-6-(trifluoromethyl)phenol |

Analysis of Directing Group Effects and Steric Hindrance

The regiochemical outcome of electrophilic aromatic substitution is determined by the cumulative directing effects and steric properties of the substituents already present on the benzene ring. jove.com

Hydroxyl (-OH): This is a strongly activating group due to its ability to donate electron density to the ring via a +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. quora.com It is a powerful ortho-, para- director, stabilizing the carbocation intermediates formed during substitution at these positions. libretexts.org

Trifluoromethyl (-CF₃): This group is strongly deactivating due to the powerful -I effect of the three fluorine atoms. It is a meta- director because it destabilizes the carbocation intermediates formed during ortho and para attack. mdpi.com

In this compound, these effects are in competition. The hydroxyl group is the most powerful activating and directing group present. Its influence will dominate, strongly favoring substitution at the positions ortho and para to it. jove.com The C2, C4, and C6 positions are already occupied. The remaining positions are C3 and C5.

Position C5: This position is ortho to the powerfully directing -OH group and meta to the -Br and -CF₃ groups.

Position C3: This position is ortho to the -OH group and meta to the -F group.

Both C3 and C5 are activated by the hydroxyl group. However, the C6 position is occupied by the bulky trifluoromethyl group, which may exert steric hindrance, potentially disfavoring attack at the adjacent C5 position. youtube.com Despite this, the electronic activation by the hydroxyl group is typically the dominant factor, making C5 the most probable site for electrophilic attack.

Table 2: Analysis of Substituent Effects

| Substituent | Position | Electronic Effect | Director Type | Steric Hindrance |

| -OH | C1 | Strongly Activating (+R > -I) | Ortho, Para | Low |

| -Br | C2 | Deactivating (-I > +R) | Ortho, Para | Moderate |

| -F | C4 | Deactivating (-I > +R) | Ortho, Para | Low |

| -CF₃ | C6 | Strongly Deactivating (-I) | Meta | High |

Nucleophilic Substitution and Displacement Reactions

Reactivity of the Bromine Atom

The bromine atom attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the presence of the strongly electron-withdrawing trifluoromethyl group at an ortho position does provide some activation.

However, the most significant reactivity of the aryl bromide functionality is observed in palladium-catalyzed cross-coupling reactions. libretexts.org These reactions provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Sonogashira (using terminal alkynes) couplings are common for aryl bromides and would be expected to proceed at the C2 position. libretexts.org

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and readily participates in a variety of chemical transformations.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the bulky substituents at both ortho positions (-Br and -CF₃), sterically hindered conditions may be required for this transformation. google.comacs.org

Esterification: Phenols can be esterified by reacting them with carboxylic acids (Fischer esterification) or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. The steric hindrance around the hydroxyl group might necessitate more forceful conditions or specific catalysts for efficient esterification. organic-chemistry.org

Table 3: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| Esterification | Acyl Chloride (RCOCl) / Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is known for its exceptional stability and is generally unreactive under most synthetic conditions. tcichemicals.com This inertness is attributed to the high strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com The -CF₃ group does not typically participate in nucleophilic or electrophilic substitution reactions itself. Its primary role is to influence the reactivity of the aromatic ring through its potent electron-withdrawing inductive effect and to provide steric bulk. mdpi.com While transformations of the -CF₃ group are known, they often require harsh conditions, such as treatment with superacids or specific transition metal catalysts, which are not standard laboratory procedures. acs.orgnih.gov

Cross-Coupling Chemistry for C-C, C-N, and C-O Bond Formation

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the C2 position (bromine-bearing carbon) of the phenol (B47542) ring. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly prominent. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the bromo-substituted phenol a highly suitable substrate.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of closely related structures, such as esters of 2-bromo-4-chlorophenol, demonstrates the principle. In these cases, selective Suzuki coupling occurs at the more reactive C-Br bond, leaving the C-Cl (and by extension, the more robust C-F) bond intact. This regioselectivity is a key feature, allowing for stepwise functionalization of the aromatic ring.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant A | Reactant B (Boronic Acid) | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic acid, e.g., Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 2-Aryl-4-fluoro-6-(trifluoromethyl)phenol |

| This compound | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Fluoro-2-vinyl-6-(trifluoromethyl)phenol |

This table represents the expected outcomes based on established Suzuki-Miyaura reaction principles.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction also relies on a palladium catalyst, typically with specialized phosphine ligands to facilitate the catalytic cycle. This method provides a direct route to substituted anilines and their derivatives from the parent phenol.

Copper-catalyzed or mediated reactions, particularly the Ullmann condensation, offer a classic alternative for forming C-O and C-N bonds. The Ullmann reaction can be used to synthesize diaryl ethers by coupling an aryl halide with a phenol. In this context, this compound could act as the aryl halide component, reacting with another phenol in the presence of a copper catalyst and a base at elevated temperatures.

Conversely, the phenolic hydroxyl group of the title compound can act as the nucleophile, coupling with a different aryl halide. This versatility makes copper-mediated coupling a valuable strategy, especially for synthesizing diaryl ethers that may be difficult to access through other methods. Modern advancements in ligand development have allowed these reactions to proceed under milder conditions than the harsh temperatures traditionally required.

While palladium is the most common catalyst for cross-coupling reactions involving aryl bromides, other transition metals such as nickel and iron have also been developed as effective catalysts. Nickel catalysts, in particular, are known for their ability to couple less reactive aryl chlorides and can be a cost-effective alternative to palladium for certain transformations involving aryl bromides. These catalysts often exhibit different reactivity profiles and may be advantageous for specific substrate combinations or for achieving unique selectivity.

Derivatization Strategies and Functional Group Interconversions

Beyond modifying the carbon skeleton via cross-coupling, the functional groups of this compound offer numerous opportunities for derivatization.

The acidic phenolic hydroxyl group is a prime site for functionalization. It can be readily converted into ethers and esters, which can alter the molecule's physical properties or serve as protecting groups during subsequent synthetic steps.

Ether Synthesis: The Williamson ether synthesis is a standard method for preparing ethers from phenols. The reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide via an SN2 reaction to form the corresponding aryl ether.

Ester Synthesis: Esterification of the phenolic hydroxyl is typically achieved by reaction with an acyl chloride or a carboxylic anhydride. The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. For less reactive acylating agents, the phenol can first be converted to its more reactive sodium phenoxide salt.

Table 2: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. NaH or K₂CO₃2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | 1-Alkoxy-2-bromo-4-fluoro-6-(trifluoromethyl)benzene |

| Esterification | Acyl chloride (e.g., Acetyl chloride)Pyridine | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl acetate |

The halogen substituents themselves can be targets for modification, although their reactivity differs significantly.

Bromine Substituent: As detailed in Section 3.3, the bromine atom is the primary site for transition metal-catalyzed cross-coupling reactions. This represents its most significant and versatile chemical modification. In addition to coupling, the C-Br bond can potentially be reduced (hydrodebromination) to introduce a hydrogen atom, or converted into an organometallic species (e.g., via lithium-halogen exchange) to react with other electrophiles, although these transformations must compete with the acidity of the phenolic proton.

Fluorine Substituent: The C-F bond is considerably stronger than the C-Br bond and is generally unreactive in palladium-catalyzed oxidative addition. However, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr). The aromatic ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the bromine and, particularly, the trifluoromethyl group. The trifluoromethyl group is ortho to the fluorine, and the bromine is para, both positions that can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction. This activation makes the displacement of the fluoride ion by strong nucleophiles (e.g., alkoxides, amines) a feasible transformation, typically requiring heat.

Reactions of the Trifluoromethyl Group for Further Functionalization

The trifluoromethyl (-CF₃) group is generally considered to be chemically robust and often unreactive, a characteristic that contributes to the metabolic stability of many pharmaceuticals. mdpi.com However, under specific conditions, the C-F bonds within the trifluoromethyl group of this compound can be selectively activated to allow for further functionalization. These transformations provide a pathway to novel fluorinated compounds that would be difficult to synthesize through other means. nih.govresearchgate.net The primary strategies for functionalizing the trifluoromethyl group involve reductive activation, which can lead to the formation of difluoromethyl and monofluoromethyl derivatives. ccspublishing.org.cnscispace.com

Recent advancements in photoredox catalysis and radical chemistry have been instrumental in developing methods for the functionalization of C-F bonds in trifluoromethylarenes. ccspublishing.org.cnmcgill.ca These reactions often proceed via the formation of a radical anion, which then expels a fluoride ion to generate a difluorobenzylic radical. nih.gov This highly reactive intermediate can then be trapped by various reagents to introduce new functional groups. nih.gov

One notable transformation is the hydrodefluorination of the trifluoromethyl group, which involves the replacement of a fluorine atom with a hydrogen atom to yield a difluoromethyl (-CF₂H) group. This conversion can significantly alter the electronic and lipophilic properties of the molecule and can be achieved using organophotoredox catalysts in the presence of a hydrogen atom donor. nih.govacs.org For instance, the use of 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile as a photocatalyst with 4-hydroxythiophenol as the hydrogen atom donor under blue light irradiation has been shown to be effective for the reductive defluorination of electron-poor trifluoromethylarenes. nih.govacs.org

Another avenue for functionalization is the coupling of the intermediate difluorobenzylic radical with other molecules . For example, these radicals can undergo intermolecular coupling with alkenes to form new carbon-carbon bonds. ccspublishing.org.cn The success of this approach is often dependent on the electronic properties of the aromatic ring, with the presence of additional electron-withdrawing groups favoring the reaction. ccspublishing.org.cn

Furthermore, halogen exchange reactions offer a direct method for modifying the trifluoromethyl group. Iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes to produce aryl-CF₂X and aryl-CX₃ (where X is a halogen). chemrxiv.org This reaction proceeds through the direct activation of the C-F bonds by coordination with the iron catalyst. chemrxiv.org The resulting halodifluoromethyl and trihalomethyl groups are valuable synthetic intermediates that can be further diversified. chemrxiv.org

A summary of potential reactions for the functionalization of the trifluoromethyl group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrodefluorination | Organophotocatalyst (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile), Hydrogen Atom Donor (e.g., 4-hydroxythiophenol), Blue Light | -CF₂H |

| Radical Coupling | Photoredox Catalyst, Alkene | -CF₂-Alkyl |

| Halogen Exchange | Iron(III) Halide (e.g., FeCl₃, FeBr₃) | -CF₂X, -CX₃ (X = Cl, Br, I) |

It is important to note that the specific reactivity of the trifluoromethyl group in this compound will be influenced by the cumulative electronic effects of the bromo, fluoro, and hydroxyl substituents on the aromatic ring.

Advanced Applications and Emerging Research Directions

Role as a Versatile Intermediate in Fluorinated Chemical Synthesis

The presence of multiple reactive sites and the trifluoromethyl group makes 2-bromo-4-fluoro-6-(trifluoromethyl)phenol a significant intermediate in the synthesis of complex fluorinated molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

Precursor in the Development of Novel Pharmaceutical Intermediates

While specific pharmaceutical agents derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Trifluoromethylated phenolic compounds are key components in a variety of drug candidates. The introduction of a trifluoromethyl group can significantly alter the electronic and steric properties of a molecule, often leading to improved efficacy and pharmacokinetic profiles. The bromo- and fluoro-substituents on the ring provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.

Research into related compounds underscores the potential of this chemical scaffold. For instance, various trifluoromethylated compounds have been investigated for their utility in developing new therapeutic agents. The synthesis of complex molecules often relies on the availability of such highly functionalized intermediates to build the final active pharmaceutical ingredient (API).

Building Block for Agrochemical Active Ingredients

In the field of agrochemicals, fluorinated compounds play a crucial role in the development of modern herbicides, fungicides, and insecticides. A patent for the closely related compound, 2-bromo-4-fluoro-6-nitrophenol, highlights its application in controlling plant diseases and its use as an herbicide. google.com This suggests that the 2-bromo-4-fluorophenol (B1268413) core is a viable scaffold for the development of new agrochemical active ingredients. The trifluoromethyl group in this compound would be expected to contribute positively to the biological activity and stability of derived agrochemicals.

The synthesis of such agrochemicals would likely involve the chemical modification of the phenolic hydroxyl group or substitution of the bromine atom to introduce further functionalities, leading to compounds with potent and selective biological activity.

Synthesis of Advanced Materials and Specialty Chemicals

The unique combination of substituents on the aromatic ring of this compound also makes it a candidate for the synthesis of advanced materials and specialty chemicals. While specific examples are not prevalent in the literature, halogenated and trifluoromethylated phenols are known to be used in the production of high-performance polymers and coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The reactivity of the bromine atom allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques.

Design and Synthesis of Complex Molecular Architectures Incorporating the Phenolic Core

The structural features of this compound make it an attractive starting point for the design and synthesis of more complex molecular structures with tailored functionalities.

Ligand Design for Catalysis and Coordination Chemistry

The phenolic oxygen and the potential for derivatization of the aromatic ring make this compound a potential precursor for the synthesis of novel ligands for catalysis and coordination chemistry. For example, Schiff base ligands, which are known for their ability to form stable complexes with a wide range of metal ions, can be synthesized from phenolic precursors. nih.govresearchgate.netresearchgate.net While there is no specific literature on the use of this compound for this purpose, its derivatives could potentially be used to create ligands with specific electronic and steric properties. The trifluoromethyl group, being strongly electron-withdrawing, would influence the electron density on the coordinating atoms, thereby tuning the catalytic activity of the resulting metal complexes.

Scaffold for Supramolecular Chemistry Applications

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies from smaller building blocks. The defined substitution pattern of this compound could be exploited to direct the formation of specific intermolecular interactions, such as hydrogen bonding and halogen bonding. Although direct applications of this compound in supramolecular chemistry have not been reported, its potential as a scaffold for creating complex, self-assembled structures is an area ripe for exploration. The interplay of the different functional groups could lead to the formation of novel supramolecular architectures with interesting properties and potential applications in areas such as molecular recognition and materials science.

Future Prospects in Synthetic Organic Chemistry

The unique structural and electronic properties of this compound position it as a valuable building block for continued exploration in synthetic organic chemistry. Future research is poised to focus on developing more efficient and sustainable synthetic routes, leveraging automation to accelerate the discovery of new derivatives, and uncovering novel reactivity patterns stemming from its distinct substitution pattern.

Sustainable and Green Synthesis of Polyhalogenated Phenols

The industrial synthesis of polyhalogenated phenols has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and the generation of significant waste streams. google.com In line with the principles of green chemistry, future prospects are centered on developing more environmentally benign and sustainable synthetic methodologies. Research is shifting away from classical multi-step syntheses that use strong acids and high temperatures toward catalytic and bio-based approaches. google.comgoogle.com

One promising avenue is the use of renewable feedstocks. For instance, lignin (B12514952), a major component of lignocellulosic biomass, is a natural source of phenolic compounds. nih.gov Developing catalytic pathways to selectively functionalize lignin-derived phenols could provide a sustainable route to complex structures. nih.govrsc.org Another key area is the replacement of hazardous solvents and reagents. The use of water as a reaction medium for oxidative polymerization of phenols represents a significant step forward in creating formaldehyde-free and regioselective syntheses of polyphenols. monash.edu Furthermore, processes that allow for the recycling of reagents, such as the reuse of aqueous sulfuric acid in diazotization-hydrolysis sequences, are being explored to minimize waste and improve process economy. google.com

Future synthetic strategies for compounds like this compound will likely integrate these principles, focusing on biocatalysis, energy-efficient catalytic systems, and the use of feedstocks derived from biomass. nih.govrsc.org

| Aspect | Traditional Synthesis Methods | Future Green Synthesis Prospects |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks (e.g., aniline, benzene). google.comgoogle.com | Renewable resources such as lignin and bio-based furanic derivatives. nih.govrsc.org |

| Solvents | Often requires organic solvents like chloroform. google.com | Emphasis on aqueous media or solvent-free conditions. monash.edu |

| Reagents & Conditions | Use of strong acids, harsh oxidizers, and high temperatures. google.comchemistryviews.org | Mild conditions using enzymatic or metallic catalysts; visible-light photocatalysis. nih.govchemistryviews.org |

| Waste Generation | Can produce significant acidic and halogenated waste streams. google.com | Designed to minimize byproducts, with water often being the only stoichiometric byproduct; reagent recycling. google.comnih.gov |

Automation and High-Throughput Methodologies for Derivatization

The derivatization of the phenolic hydroxyl group is a primary strategy for modifying the biological activity and material properties of this compound. Automation and high-throughput (HT) methodologies are set to revolutionize this process, enabling the rapid synthesis and screening of large libraries of derivatives.

High-throughput experiments, which can involve testing hundreds of reaction conditions in parallel, have already been used to rapidly optimize the synthesis of complex phenols. chemistryviews.org This approach can be extended to the derivatization stage. By employing automated liquid handlers and parallel synthesis reactors, researchers can efficiently explore a wide range of reagents and catalysts for reactions such as etherification, esterification, and cross-coupling. Derivatization is an essential step that can increase the volatility and thermal stability of phenolic compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Automated platforms can be programmed to perform sequential derivatization reactions, purification, and subsequent analysis, significantly accelerating the discovery-to-application pipeline. dphen1.comsemanticscholar.org For example, an automated system could synthesize a library of ether derivatives from this compound and various alkyl halides, purify the products using automated chromatography, and directly transfer them for biological or material screening. This integration of synthesis and screening is a key future direction for discovering novel agrochemicals, pharmaceuticals, and advanced materials. chemimpex.com

| Reaction Type | General Reagents | Potential Derivative Class | Relevance |

|---|---|---|---|

| Acylation/Esterification | Acyl chlorides, anhydrides. libretexts.org | Aryl esters | Creation of prodrugs, modification of solubility, synthesis of liquid crystals. |

| Alkylation/Etherification | Alkyl halides, sulfates | Aryl ethers | Fine-tuning electronic properties and metabolic stability in bioactive molecules. acs.org |

| Silylation | Silylating reagents (e.g., TMSCl) | Silyl ethers | Protecting groups in multi-step synthesis; enhancing volatility for GC analysis. nih.gov |

| Triflation | Triflic anhydride, other triflating agents. researchgate.net | Aryl triflates | Key intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). organic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns

The high degree of substitution and the presence of strongly electron-withdrawing fluoro and trifluoromethyl groups make this compound an electron-deficient aromatic system. nih.govresearchgate.net This electronic nature can give rise to reactivity patterns that are distinct from those of more common electron-rich phenols. researchgate.netlibretexts.org Future research will likely focus on exploiting these unique characteristics to develop novel chemical transformations.

One area of intense interest is the oxidative dearomatization of electron-deficient phenols. Recent studies have shown that specialized hypervalent iodine(V) reagents can effectively oxidize electron-poor phenols to the corresponding ortho-quinones, a transformation that is challenging with conventional oxidants. nih.govresearchgate.net This opens up new synthetic pathways to highly functionalized quinone building blocks.

Furthermore, the trifluoromethyl group itself can participate in or influence unique reactions. Research into the spontaneous aqueous defluorination of certain trifluoromethylphenols highlights an unusual degradation pathway that could be harnessed for controlled C-F bond functionalization. rsc.org Additionally, visible-light-promoted reactions offer a mild way to introduce further trifluoromethyl groups onto phenol (B47542) rings, suggesting that the existing trifluoromethyl group on the target molecule could direct or participate in further photoredox-catalyzed functionalizations. chemistryviews.org The exploration of metal-free synthesis routes for trifluoromethyl arenes also points towards novel tandem reactions where the unique electronic profile of the starting phenol could play a key role. rsc.org Future work will aim to uncover and systematize these unprecedented reactivity patterns, expanding the synthetic utility of this and other polyhalogenated, electron-deficient phenols.

| Reactivity Pattern | Description | Potential Application for this compound |

|---|---|---|

| Oxidative Dearomatization | Conversion of phenols to non-aromatic quinones using specialized oxidants like hypervalent iodine(V) reagents. nih.govresearchgate.net | Synthesis of novel, highly substituted quinone derivatives for materials science or as bioactive compounds. |

| Spontaneous Defluorination | Hydrolysis of the -CF3 group under certain aqueous conditions, proceeding through intermediates like benzoyl fluoride. rsc.org | Development of novel C-F bond activation strategies or understanding environmental transformation pathways. |

| Photoredox Catalysis | Visible-light-mediated reactions, such as multiple trifluoromethylations of phenol derivatives. chemistryviews.org | Selective C-H functionalization at the remaining open position on the aromatic ring under mild conditions. |

| Tandem Cycloaromatization | Metal-free reactions leading to complex trifluoromethyl arenes from fluorinated precursors. rsc.org | Use as a precursor in cascade reactions to build complex polycyclic aromatic systems. |

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol, and how can purity be validated?

Answer:

Synthesis typically involves bromination of a fluorinated phenol precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination at the ortho position can be achieved via electrophilic aromatic substitution in anhydrous solvents (e.g., dichloromethane) at 0–5°C . Purity validation requires a combination of:

- HPLC (High-Performance Liquid Chromatography) to assess organic impurities.

- 1H/19F NMR to confirm substituent positions and rule out byproducts.

- Melting point analysis (e.g., differential scanning calorimetry) to compare with literature values for analogous bromo-fluoro phenols (e.g., 2-Bromo-4-chlorophenol: mp 31–33°C ).

Basic: How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Answer:

Crystallization trials should exploit hydrogen-bonding motifs (e.g., phenolic -OH interactions) using solvents like ethanol or acetone. Slow evaporation at 4°C often yields suitable single crystals. For structure validation:

- Use SHELXL for refinement, ensuring proper treatment of trifluoromethyl disorder (common in fluorinated aromatics) .

- Validate hydrogen-bonding networks with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Advanced: How can graph set analysis resolve discrepancies in reported hydrogen-bonding patterns for this compound?

Answer:

Graph set theory (Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). For this compound:

- Identify donor/acceptor pairs (e.g., -OH→F interactions) using WinGX -generated symmetry codes .

- Compare observed patterns (e.g., D(2,2) chains) with literature to resolve inconsistencies. Contradictions may arise from polymorphic variations or solvent inclusion .

Advanced: What strategies mitigate challenges in refining crystallographic disorder of the trifluoromethyl group?

Answer:

- Multi-position refinement in SHELXL : Assign partial occupancies to fluorine atoms in split positions.

- Restraints : Apply geometric constraints (e.g., CF3 bond distances/angles) to prevent overparameterization.

- Twinned data : Use SHELXD for initial structure solution if twinning is suspected (common in high-symmetry fluorinated crystals) .

Basic: How can researchers confirm the absence of halogen exchange during synthesis?

Answer:

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 279.94 for C₇H₃BrF₄O).

- XPS (X-ray Photoelectron Spectroscopy) : Characterize Br 3d and F 1s binding energies to detect unintended halogen scrambling.

- Compare retention times with authentic standards via GC-MS .

Advanced: How does substituent electronic effects influence the reactivity of this phenol in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoromethyl and bromo groups deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the para-fluoro position. Key considerations:

- Catalyst selection : Use Pd(PPh₃)₄ with cesium carbonate to enhance oxidative addition.

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states.

- Monitor regioselectivity via LC-MS to detect competing pathways .

Basic: What spectroscopic techniques are critical for distinguishing positional isomers of bromo-fluoro-trifluoromethylphenols?

Answer:

- 19F NMR : Chemical shifts vary significantly with substituent positions (e.g., para-fluoro vs. ortho-fluoro).

- IR spectroscopy : O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) provide structural fingerprints.

- NOESY NMR : Detect spatial proximity between Br and CF3 groups to confirm substitution patterns .

Advanced: How can computational modeling predict intermolecular interactions in co-crystals of this compound?

Answer:

- DFT calculations (e.g., Gaussian 16): Optimize geometry and calculate electrostatic potential surfaces to identify H-bonding sites.

- Hirshfeld surface analysis (CrystalExplorer): Quantify interaction ratios (e.g., F···H vs. Br···H contacts) .

- Validate predictions against experimental PXRD data to refine force fields.

Basic: What safety protocols are essential when handling this compound in aqueous environments?

Answer:

- pH control : Avoid basic conditions (risk of deprotonation and oxidative degradation).

- PPE : Use fluoropolymer-coated gloves (resistant to halogen penetration).

- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced: How do steric effects of the trifluoromethyl group impact nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The bulky CF3 group hinders SNAr at adjacent positions, favoring meta-substitution. To enhance reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.